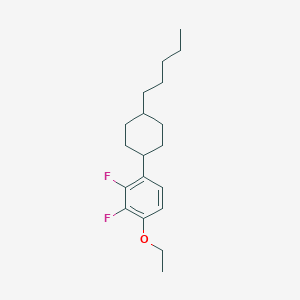

Benzol, 1-Ethoxy-2,3-Difluor-4-(trans-4-Pentylcyclohexyl)-

Übersicht

Beschreibung

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- is a useful research compound. Its molecular formula is C19H28F2O and its molecular weight is 310.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flüssigkristallanzeigen (LCDs)

LCMs, einschließlich dieser Verbindung, werden in großem Umfang in Anzeigetafeln für Smartphones, Fernseher, Computer und verschiedene Geräte verwendet . Aufgrund ihrer einzigartigen Eigenschaften können sie den Lichteinfall steuern und eignen sich daher ideal für Anzeigetechnologien.

Studie zur Umweltbelastung

LCMs entwickeln sich zu einer Klasse von besorgniserregenden neu auftretenden Schadstoffen, da sie in der Umwelt und in menschlichen Proben potenziell persistent, bioakkumulierend, toxisch und ubiquitär sind . Daher kann die Untersuchung dieser Verbindung zum Verständnis der Umweltbelastung durch solche Schadstoffe beitragen.

Metabolische Profilierung

Der Metabolismus von LCMs ist nur unzureichend verstanden . Daher kann diese Verbindung in Studien zur metabolischen Profilierung verwendet werden, um zu verstehen, wie diese Verbindungen in verschiedenen Arten metabolisiert werden .

Toxizitätsstudien

Toxizitätsvorhersageergebnisse deuten darauf hin, dass alle Metaboliten als giftige Stoffe eingestuft werden können . Einige zeigen eine höhere aquatische Toxizität als ihr Ausgangsprodukt . Daher kann diese Verbindung in Toxizitätsstudien verwendet werden, um den potenziellen Schaden zu verstehen, den diese Verbindungen verursachen können.

Entwicklungstoxizitäts- und Mutagenitätsstudien

Die Metaboliten dieser Verbindung gehen auch mit Entwicklungstoxizität und Mutagenität einher . Daher kann sie in Studien verwendet werden, die sich auf Entwicklungstoxizität und Mutagenität konzentrieren.

Bioakkumulationsstudien

Da LCMs potenziell bioakkumulierend sind , kann diese Verbindung in Bioakkumulationsstudien verwendet werden, um zu verstehen, wie sich diese Verbindungen im Laufe der Zeit in lebenden Organismen anreichern.

Wirkmechanismus

Target of Action

The primary targets of 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene are currently unknown. This compound is a type of fluorinated liquid-crystal monomer

Biochemical Pathways

One study suggests that dealkylation, h-abstraction, and hydroxylation reactions are the primary metabolic pathways for this type of compound .

Result of Action

It’s known that fluorinated liquid-crystal monomers are potentially persistent, bioaccumulative, toxic, and ubiquitous in the environment and human samples .

Biochemische Analyse

Biochemical Properties

The metabolism of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, is poorly understood . It has been observed that dealkylation, H-abstraction, and hydroxylation reactions are the primary metabolic pathways .

Cellular Effects

Given its potential toxicity, it is likely to have significant impacts on cellular function .

Metabolic Pathways

The metabolic pathways of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, involve enzymes or cofactors that it interacts with .

Biologische Aktivität

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, also known by its CAS number 124729-02-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H28F2O

- Molecular Weight : 310.42 g/mol

- CAS Number : 124729-02-8

- Structure : The compound features a difluorophenyl group with an ethoxy substituent and a pentylcyclohexyl moiety.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzene derivatives has demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit histone demethylase LSD1 has been particularly noted, suggesting a mechanism for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.52 | LSD1 Inhibition |

| Compound B | HepG2 (Liver Cancer) | 2.01 | Apoptosis Induction |

| Benzene Derivative | MCF-7 | Not specified | Potentially similar to above |

The structure–activity relationship (SAR) studies indicate that the presence of the ethoxy and difluoro groups may contribute to enhanced biological activity by influencing the compound's interaction with cellular targets.

Toxicological Studies

While exploring its biological activity, it is essential to consider the toxicological profile of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-. The compound has been associated with various risk factors:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

These findings necessitate caution in handling and further research to elucidate the compound's safety profile.

Microbial Interactions

A study investigating microbial degradation of benzene compounds found that the presence of similar benzene derivatives inhibited microbial metabolic activity. This suggests that while some derivatives may possess beneficial biological properties, they can also exhibit toxic effects on microbial communities .

Experimental Data

In a controlled experiment using microbial fuel cells (MFCs), researchers observed that benzene derivatives affected power generation capabilities due to their toxic impact on microbial populations. The adaptation time for microbial communities increased significantly in the presence of these compounds, indicating their inhibitory effects .

Eigenschaften

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2O/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-17(22-4-2)19(21)18(16)20/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVOKVIZOOXEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591466 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124729-02-8 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.